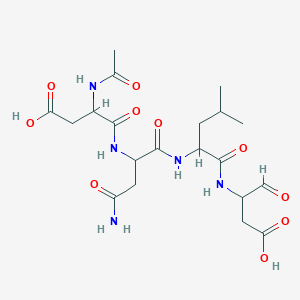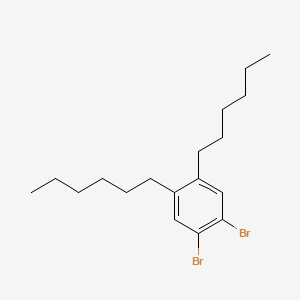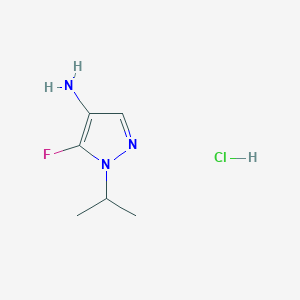
5-(2-Chloro-5-fluoropyrimidin-4-yl)-3-isopropyl-2-methylindazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Chloro-5-fluoropyrimidin-4-yl)-3-isopropyl-2-methylindazole is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyrimidine ring substituted with chlorine and fluorine atoms, an indazole ring, and isopropyl and methyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chloro-5-fluoropyrimidin-4-yl)-3-isopropyl-2-methylindazole typically involves multi-step organic reactions. One common approach is to start with 2-Chloro-5-fluoropyrimidine as a key intermediate. This intermediate can be reacted with various amines in the presence of potassium carbonate (K₂CO₃) to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
5-(2-Chloro-5-fluoropyrimidin-4-yl)-3-isopropyl-2-methylindazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the pyrimidine ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include potassium carbonate (K₂CO₃), various amines, and catalysts such as palladium or copper compounds. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting 2-Chloro-5-fluoropyrimidine with amines can yield 5-fluoro-2-amino pyrimidines .
Wissenschaftliche Forschungsanwendungen
5-(2-Chloro-5-fluoropyrimidin-4-yl)-3-isopropyl-2-methylindazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-(2-Chloro-5-fluoropyrimidin-4-yl)-3-isopropyl-2-methylindazole involves its interaction with specific molecular targets. The chlorine and fluorine atoms on the pyrimidine ring, as well as the indazole ring, contribute to its binding affinity and specificity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-5-fluoropyrimidine: A key intermediate used in the synthesis of the target compound.
5-fluoro-2-amino pyrimidines: Formed by reacting 2-Chloro-5-fluoropyrimidine with amines.
2-chloro-5-(5-fluoropyrimidin-2-yl)benzoic acid: An intermediate used in the synthesis of benzamide scaffolds.
Uniqueness
5-(2-Chloro-5-fluoropyrimidin-4-yl)-3-isopropyl-2-methylindazole is unique due to its specific substitution pattern and the presence of both pyrimidine and indazole rings. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C15H14ClFN4 |
|---|---|
Molekulargewicht |
304.75 g/mol |
IUPAC-Name |
5-(2-chloro-5-fluoropyrimidin-4-yl)-2-methyl-3-propan-2-ylindazole |
InChI |
InChI=1S/C15H14ClFN4/c1-8(2)14-10-6-9(4-5-12(10)20-21(14)3)13-11(17)7-18-15(16)19-13/h4-8H,1-3H3 |
InChI-Schlüssel |
AXYTVEBSJALUIG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C2C=C(C=CC2=NN1C)C3=NC(=NC=C3F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carboxylic acid](/img/structure/B12439405.png)
![(2E)-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide](/img/structure/B12439410.png)







![[(2S)-2-(hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B12439465.png)


![Ethyl 4-chlorodifluoromethyl-6-oxo-6,7-dihydrofuro-[2,3-b]-pyridine-2-carboxylate](/img/structure/B12439486.png)
![6-Chlorobenzo[d]thiazole-2-carbaldehyde](/img/structure/B12439491.png)
